2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol
Overview
Description
2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol is an organic compound with the molecular formula C12H19NO2 It is a derivative of ethanol and is characterized by the presence of hydroxyethyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol typically involves the reaction of 4-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-methylbenzylamine} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The hydroxyethyl and methylphenyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Hydroxyethyl-(4-methoxyphenyl)amino]ethanol
- 2-[2-Hydroxyethyl-(4-chlorophenyl)amino]ethanol
- 2-[2-Hydroxyethyl-(4-nitrophenyl)amino]ethanol
Uniqueness
2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Properties
IUPAC Name |
2-[2-hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11-2-4-12(5-3-11)10-13(6-8-14)7-9-15/h2-5,14-15H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUFGGOWUAPNDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333520 | |
Record name | 2-[2-hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818866 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91554-08-4 | |
Record name | 2-[2-hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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